molecular formula C11H14F3N3O4 B13243496 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13243496
M. Wt: 309.24 g/mol
InChI Key: KRXMIPOPQRVFIV-UHFFFAOYSA-N
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Description

4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a carboxylic acid moiety at position 4. The Boc group enhances solubility and stability, making the compound suitable for synthetic intermediates in medicinal chemistry and agrochemical research . Its trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Properties

Molecular Formula

C11H14F3N3O4

Molecular Weight

309.24 g/mol

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H14F3N3O4/c1-10(2,3)21-9(20)15-5-6(8(18)19)17(4)16-7(5)11(12,13)14/h1-4H3,(H,15,20)(H,18,19)

InChI Key

KRXMIPOPQRVFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1C(F)(F)F)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple stepsThe trifluoromethyl group is then introduced via a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the BOC protecting group, yielding the free amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines, and substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

Scientific Research Applications

Due to its unique structural features, 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be used in several scientific research applications:

  • Building block in organic synthesis The pyrazole moiety is a versatile scaffold in medicinal chemistry . The presence of the carboxylic acid group allows for modification and attachment to other molecules, making it a valuable building block for synthesizing more complex structures .
  • Pharmaceutical development The trifluoromethyl group is a common pharmacophore in FDA-approved drugs . The inclusion of a trifluoromethyl group can alter the drug's metabolic stability, lipophilicity, and binding affinity . The compound 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be a useful intermediate in synthesizing novel trifluoromethyl-containing drugs [1, 2].
  • Drug design Pyrazole derivatives have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties . This compound can be used in synthesizing pyrazole-based compounds with enhanced biological activities [1, 4, 6].
  • Inhibitory activities Pyrazole derivatives exhibit inhibitory activity against COX-1, COX-2, and 5-LOX . They have shown effectiveness against pancreatic cell lines .

Case Studies

While specific case studies directly using 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are not available in the search results, research on related compounds highlights potential applications:

  • Pyrazole derivatives as anti-cancer agents 1-H-pyrazole-containing compounds have demonstrated the ability to inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .
  • Anti-inflammatory activity of pyrazole compounds Certain pyrazole derivatives have shown significant anti-inflammatory activity, exceeding that of celecoxib and indomethacin . Some have been identified as selective COX-2 inhibitors .

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key Applications/Properties Reference
4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Me, 3-CF₃, 4-Boc-NH₂, 5-COOH Boc-protected amine, carboxylic acid 325.24* Medicinal chemistry intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Me, 3-CF₃, 5-COOH Free carboxylic acid 224.14 Agrochemical research, ligand synthesis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Cl-pyridine, 4-COOH, 5-CF₃ Pyridine ring, dual CF₃ groups 403.63 Pesticidal activity
Tolfenpyrad-benzoic acid (4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid) 4-Chloro-3-ethyl-pyrazole, phenoxy benzoic acid Chloropyrazole, extended aromatic system 413.85 Pesticide metabolite
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate 4-SO₂CF₃, 5-COOEt, Boc-protected ethylamine Sulfonyloxy group, ethyl ester 525.47 Prodrug potential, kinase inhibition

*Calculated molecular weight based on formula C₁₂H₁₄F₃N₃O₄.

Impact of Substituents on Physicochemical Properties

  • Boc Protection : The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to analogs with free amines (e.g., 1-methyl-3-CF₃-pyrazole-5-carboxylic acid) .
  • Trifluoromethyl (CF₃) Groups : The CF₃ group at position 3 enhances metabolic stability and lipophilicity (logP ~2.5), similar to pesticidal compounds like fipronil derivatives .
  • Carboxylic Acid vs. Ester/Amide : The free carboxylic acid in the target compound increases polarity (logD ~0.8) compared to ethyl ester derivatives (logD ~3.2), affecting membrane permeability .

Analytical Data

  • 1H NMR : Characteristic peaks for Boc group (δ 1.4 ppm, singlet) and pyrazole protons (δ 6.8–7.2 ppm) .
  • MS-ESI : [M+H]+ m/z 326.1 (calculated 325.24) .

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2059971-90-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₁₁H₁₄F₃N₃O₄
  • Molecular Weight : 309.24 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl amino group, which may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have been reported to demonstrate antiproliferative effects against lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest, which has been linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory properties of pyrazole derivatives. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point, with certain compounds demonstrating significant selectivity and potency compared to standard anti-inflammatory drugs like diclofenac .
    • In vivo models have shown that these compounds can reduce edema and pain, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Antibacterial and Antiviral Properties :
    • Research indicates that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, some have shown antiviral effects in vitro against viruses such as influenza .
    • The exact mechanisms are still under investigation but may involve interference with viral replication or bacterial cell wall synthesis.

Case Studies

A selection of studies exemplifies the biological activity of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid:

StudyBiological ActivityFindings
AnticancerDemonstrated significant growth inhibition in MDA-MB-231 cells with IC50 values indicating potent activity.
Anti-inflammatoryShowed COX-2 inhibitory activity with an IC50 comparable to established NSAIDs, suggesting therapeutic potential in treating inflammation.
AntibacterialExhibited broad-spectrum antibacterial activity, particularly effective against E. coli and S. aureus in vitro assays.

The biological activities of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:

  • Cell Cycle Modulation : Induction of G0/G1 phase arrest in cancer cells has been observed, leading to reduced proliferation.
  • Apoptosis Induction : Activation of caspases and upregulation of pro-apoptotic proteins have been noted in treated cancer cells.
  • Enzyme Inhibition : Specific inhibition of COX enzymes has been documented, contributing to its anti-inflammatory effects.

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